molecular formula C23H28BrN5O2 B10879230 N'-{(3Z)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide

N'-{(3Z)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide

Cat. No.: B10879230
M. Wt: 486.4 g/mol
InChI Key: IJWTWTXQFFXMBO-UHFFFAOYSA-N
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Description

N’~2~-{5-BROMO-1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-{5-BROMO-1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N’~2~-{5-BROMO-1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkyl halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’~2~-{5-BROMO-1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~2~-{5-BROMO-1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H28BrN5O2

Molecular Weight

486.4 g/mol

IUPAC Name

N-[5-bromo-1-[(dibutylamino)methyl]-2-hydroxyindol-3-yl]iminopyridine-2-carboxamide

InChI

InChI=1S/C23H28BrN5O2/c1-3-5-13-28(14-6-4-2)16-29-20-11-10-17(24)15-18(20)21(23(29)31)26-27-22(30)19-9-7-8-12-25-19/h7-12,15,31H,3-6,13-14,16H2,1-2H3

InChI Key

IJWTWTXQFFXMBO-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC=CC=N3

Origin of Product

United States

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